molecular formula C13H16F3N5 B10921471 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10921471
M. Wt: 299.29 g/mol
InChI Key: UKQNPFVQIVUBDE-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring . The pyrimidine ring is then constructed through a series of condensation reactions involving trifluoromethylated intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE exerts its effects involves interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE shares similarities with other pyrazole and pyrimidine derivatives, such as:
    • 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINAMINE
    • 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINOL

Uniqueness

The unique combination of the pyrazole and pyrimidine rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties to N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H16F3N5/c1-5-21-7-9(8(2)19-21)10-6-11(13(14,15)16)18-12(17-10)20(3)4/h6-7H,5H2,1-4H3

InChI Key

UKQNPFVQIVUBDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N(C)C)C(F)(F)F

Origin of Product

United States

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